Cas no 53838-27-0 (5-tert-butyl 1-methyl (2S)-2-aminopentanedioate)

5-tert-butyl 1-methyl (2S)-2-aminopentanedioate Chemical and Physical Properties
Names and Identifiers
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- L-Glutamic acid, 5-(1,1-dimethylethyl) 1-methyl ester
- 5-O-tert-butyl 1-O-methyl (2S)-2-aminopentanedioate
- 5-tert-butyl 1-methyl (2S)-2-aminopentanedioate
- E76417
- DTXSID20426829
- H-Glu(OtBu)-OCH3
- AKOS027325614
- JKIPBZRGKFRHKQ-ZETCQYMHSA-N
- (s)-5-tert-butyl1-methyl2-aminopentanedioate
- (s)-5-tert-butyl 1-methyl 2-aminopentanedioate
- (S)-2-amino-pentanedioic acid 5-tert-butyl ester 1-methyl ester
- MFCD27578944
- SCHEMBL1143587
- EN300-1070620
- BS-50349
- 53838-27-0
- AmbotzHAA6700
- L-glutamic acid 5-tert-butyl 1-methyl ester
- DB-142559
-
- Inchi: InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4/h7H,5-6,11H2,1-4H3
- InChI Key: JKIPBZRGKFRHKQ-UHFFFAOYSA-N
- SMILES: NC(C(OC)=O)CCC(OC(C)(C)C)=O
Computed Properties
- Exact Mass: 217.13147
- Monoisotopic Mass: 217.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.6Ų
- XLogP3: 0.4
Experimental Properties
- PSA: 78.62
5-tert-butyl 1-methyl (2S)-2-aminopentanedioate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46815-100mg |
(S)-5-tert-Butyl 1-methyl 2-aminopentanedioate |
53838-27-0 | 95% | 100mg |
¥588.0 | 2024-07-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AW039-50mg |
5-tert-butyl 1-methyl (2S)-2-aminopentanedioate |
53838-27-0 | 95+% | 50mg |
300.0CNY | 2021-07-14 | |
eNovation Chemicals LLC | Y1213312-5g |
(S)-5-tert-Butyl 1-methyl 2-aminopentanedioate |
53838-27-0 | 95% | 5g |
$1200 | 2024-07-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AW039-200mg |
5-tert-butyl 1-methyl (2S)-2-aminopentanedioate |
53838-27-0 | 95+% | 200mg |
751.0CNY | 2021-07-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD318855-100mg |
(S)-5-tert-Butyl 1-methyl 2-aminopentanedioate |
53838-27-0 | 95% | 100mg |
¥557.0 | 2024-04-18 | |
Enamine | EN300-1070620-1.0g |
5-tert-butyl 1-methyl (2S)-2-aminopentanedioate |
53838-27-0 | 1g |
$614.0 | 2023-05-26 | ||
Enamine | EN300-1070620-0.05g |
5-tert-butyl 1-methyl (2S)-2-aminopentanedioate |
53838-27-0 | 95% | 0.05g |
$515.0 | 2023-10-28 | |
1PlusChem | 1P01HWRO-1g |
L-Glutamic acid, 5-(1,1-dimethylethyl) 1-methyl ester |
53838-27-0 | 95% | 1g |
$318.00 | 2024-04-30 | |
Enamine | EN300-1070620-1g |
5-tert-butyl 1-methyl (2S)-2-aminopentanedioate |
53838-27-0 | 95% | 1g |
$614.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1691134-100mg |
5-(tert-Butyl) 1-methyl L-glutamate |
53838-27-0 | 98% | 100mg |
¥557.00 | 2024-05-09 |
5-tert-butyl 1-methyl (2S)-2-aminopentanedioate Related Literature
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
Additional information on 5-tert-butyl 1-methyl (2S)-2-aminopentanedioate
Introduction to 5-tert-butyl 1-methyl (2S)-2-aminopentanedioate (CAS No. 53838-27-0)
5-tert-butyl 1-methyl (2S)-2-aminopentanedioate, identified by the Chemical Abstracts Service registry number 53838-27-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemical research. This compound belongs to the class of amino acid derivatives, characterized by its unique structural configuration and functional properties. The presence of a tert-butyl group at the fifth position and a (2S)-configuration at the second carbon atom imparts distinct stereochemical and electronic characteristics, making it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 5-tert-butyl 1-methyl (2S)-2-aminopentanedioate consists of a five-carbon chain with an amine group at the second carbon, a carboxylate group at both the first and fifth carbons, and a methyl group at the first carbon. The (2S)-configuration of the amino group is particularly noteworthy, as it influences the compound's interactions with biological targets and its overall pharmacological profile. This stereochemical arrangement has been extensively studied in the context of enzyme inhibition and receptor binding, where chirality plays a critical role in determining biological activity.
In recent years, 5-tert-butyl 1-methyl (2S)-2-aminopentanedioate has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its structural features make it an attractive building block for designing molecules with enhanced metabolic stability and improved binding affinity to biological targets. Researchers have leveraged its unique properties to develop potential candidates for treating various diseases, including neurological disorders and metabolic conditions. The compound's ability to serve as a precursor for more complex molecules has positioned it as a cornerstone in medicinal chemistry innovation.
One of the most compelling aspects of 5-tert-butyl 1-methyl (2S)-2-aminopentanedioate is its role in peptidomimetic chemistry. Peptidomimetics are synthetic analogs of natural peptides that mimic their biological functions but with improved pharmacokinetic properties. The compound's structure allows for the creation of peptidomimetics that can selectively interact with specific enzymes or receptors, thereby modulating biological pathways. This approach has been particularly promising in the development of treatments for cancer, inflammation, and infectious diseases, where precise targeting is essential.
Recent advancements in computational chemistry have further enhanced the utility of 5-tert-butyl 1-methyl (2S)-2-aminopentanedioate. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. These studies have highlighted the compound's potential as a scaffold for developing small-molecule inhibitors with high specificity and efficacy. By integrating experimental data with computational predictions, researchers can optimize the structure of 5-tert-butyl 1-methyl (2S)-2-aminopentanedioate derivatives to achieve desired pharmacological outcomes.
The synthesis of 5-tert-butyl 1-methyl (2S)-2-aminopentanedioate presents unique challenges due to its stereochemical complexity. However, recent methodological breakthroughs have made it more accessible to synthetic chemists. Enantioselective synthesis techniques have enabled the production of high-purity enantiomers, which are crucial for pharmaceutical applications. These advancements have not only facilitated research but also opened new avenues for industrial-scale production.
In conclusion, 5-tert-butyl 1-methyl (2S)-2-aminopentanedioate (CAS No. 53838-27-0) is a versatile and highly relevant compound in modern chemical biology and pharmaceutical research. Its unique structural features and functional properties make it an indispensable tool for drug discovery and development. As our understanding of biological systems continues to evolve, compounds like this are poised to play an increasingly critical role in addressing complex diseases and improving human health.
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